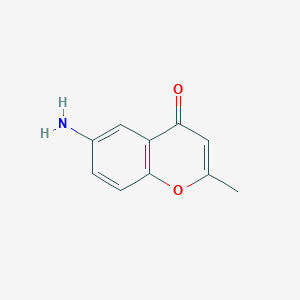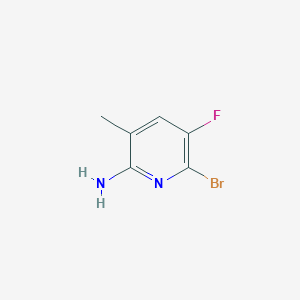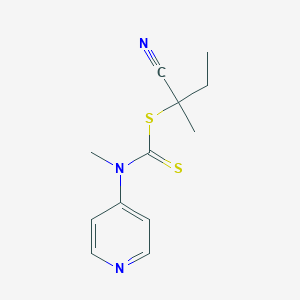![molecular formula C29H35N3 B6307491 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine CAS No. 1035570-70-7](/img/structure/B6307491.png)
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is a complex organic compound that belongs to the class of bis(imino)pyridines. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The structure of this compound consists of a pyridine ring substituted at the 2 and 6 positions with imino groups, each linked to a 2-n-butylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-n-butylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The imino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imino groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine primarily involves its ability to coordinate with metal ions. The imino groups and the pyridine ring act as donor sites, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific metal complex and its application. For example, in catalysis, the compound can facilitate the activation of small molecules like oxygen or carbon dioxide .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in structure but with triazole groups instead of imino groups.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups, offering different coordination properties.
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: Features benzimidazole groups, providing unique electronic characteristics.
Uniqueness
2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern and the presence of n-butyl groups, which can influence its solubility and steric properties. These characteristics make it particularly suitable for forming stable metal complexes with specific catalytic properties.
Propiedades
IUPAC Name |
N-(2-butylphenyl)-1-[6-[N-(2-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3/c1-5-7-14-24-16-9-11-18-28(24)30-22(3)26-20-13-21-27(32-26)23(4)31-29-19-12-10-17-25(29)15-8-6-2/h9-13,16-21H,5-8,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMNDOACXSDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
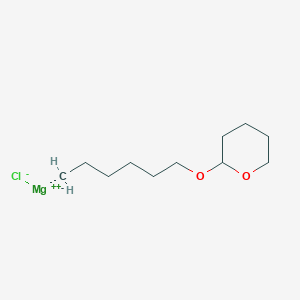
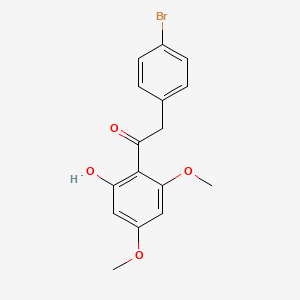

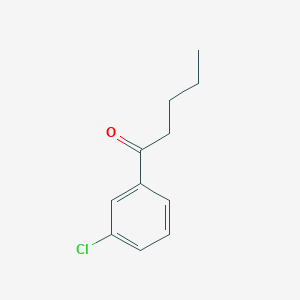
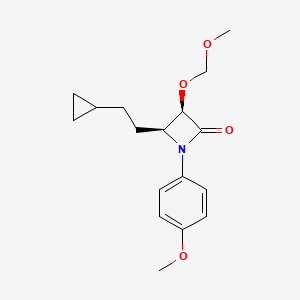
![4-Fluorobicyclo[2.2.2]octan-1-ol](/img/structure/B6307454.png)

